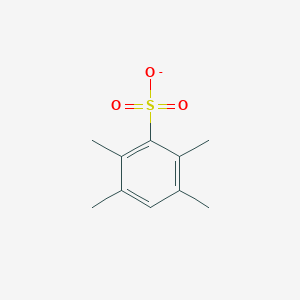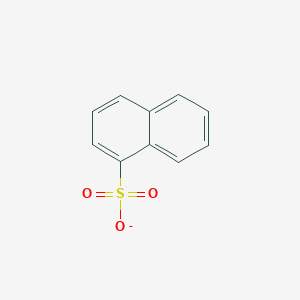![molecular formula C21H24N2O4S B229833 N-[(2,3,5,6-tetramethylphenyl)sulfonyl]tryptophan](/img/structure/B229833.png)
N-[(2,3,5,6-tetramethylphenyl)sulfonyl]tryptophan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2,3,5,6-tetramethylphenyl)sulfonyl]tryptophan (TMT) is a chemical compound that has gained attention in the scientific community due to its potential applications in research. TMT is a derivative of tryptophan, an amino acid that is essential for protein synthesis. TMT has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
Wissenschaftliche Forschungsanwendungen
N-[(2,3,5,6-tetramethylphenyl)sulfonyl]tryptophan has been used in various scientific research applications, including protein labeling, protein modification, and protein-protein interaction studies. N-[(2,3,5,6-tetramethylphenyl)sulfonyl]tryptophan can be used to label proteins in vivo or in vitro, allowing for the identification and quantification of proteins in complex mixtures. N-[(2,3,5,6-tetramethylphenyl)sulfonyl]tryptophan can also be used to modify proteins, such as the introduction of a sulfonamide group, which can alter the protein's biological activity. N-[(2,3,5,6-tetramethylphenyl)sulfonyl]tryptophan has also been used in protein-protein interaction studies, where it is used to crosslink interacting proteins, allowing for their identification and characterization.
Wirkmechanismus
The mechanism of action of N-[(2,3,5,6-tetramethylphenyl)sulfonyl]tryptophan is not fully understood, but it is thought to involve the formation of a covalent bond between the sulfonamide group of N-[(2,3,5,6-tetramethylphenyl)sulfonyl]tryptophan and the amino group of a lysine residue in the protein. This covalent bond can alter the protein's biological activity, leading to changes in its function.
Biochemical and Physiological Effects
N-[(2,3,5,6-tetramethylphenyl)sulfonyl]tryptophan has been shown to have both biochemical and physiological effects. Biochemically, N-[(2,3,5,6-tetramethylphenyl)sulfonyl]tryptophan can modify proteins, altering their biological activity. Physiologically, N-[(2,3,5,6-tetramethylphenyl)sulfonyl]tryptophan has been shown to have anticancer properties, inhibiting the growth and proliferation of cancer cells. N-[(2,3,5,6-tetramethylphenyl)sulfonyl]tryptophan has also been shown to have anti-inflammatory properties, reducing inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(2,3,5,6-tetramethylphenyl)sulfonyl]tryptophan has several advantages for lab experiments, including its ability to label and modify proteins, allowing for their identification and characterization. N-[(2,3,5,6-tetramethylphenyl)sulfonyl]tryptophan is also stable, allowing for long-term storage and use. However, N-[(2,3,5,6-tetramethylphenyl)sulfonyl]tryptophan has some limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and use.
Zukünftige Richtungen
There are several future directions for research on N-[(2,3,5,6-tetramethylphenyl)sulfonyl]tryptophan, including its potential applications in drug discovery and development. N-[(2,3,5,6-tetramethylphenyl)sulfonyl]tryptophan can be used to identify and characterize potential drug targets, and its modification of proteins could lead to the development of new drugs with improved efficacy and specificity. N-[(2,3,5,6-tetramethylphenyl)sulfonyl]tryptophan could also be used in the development of new diagnostic tools for cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of N-[(2,3,5,6-tetramethylphenyl)sulfonyl]tryptophan and its physiological effects.
Synthesemethoden
N-[(2,3,5,6-tetramethylphenyl)sulfonyl]tryptophan can be synthesized using various methods, one of which involves the reaction of tryptophan with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with trimethylsilyl trifluoromethanesulfonate to yield N-[(2,3,5,6-tetramethylphenyl)sulfonyl]tryptophan. Another method involves the reaction of tryptophan with p-toluenesulfonyl isocyanate in the presence of a base such as triethylamine. The resulting product is then treated with sodium borohydride to yield N-[(2,3,5,6-tetramethylphenyl)sulfonyl]tryptophan.
Eigenschaften
Molekularformel |
C21H24N2O4S |
|---|---|
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
3-(1H-indol-3-yl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]propanoic acid |
InChI |
InChI=1S/C21H24N2O4S/c1-12-9-13(2)15(4)20(14(12)3)28(26,27)23-19(21(24)25)10-16-11-22-18-8-6-5-7-17(16)18/h5-9,11,19,22-23H,10H2,1-4H3,(H,24,25) |
InChI-Schlüssel |
XKRPVXCCINRLOM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)C)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-bromo-1-naphthyl)sulfonyl]valine](/img/structure/B229751.png)
![1-[(4-Methyl-1-naphthyl)sulfonyl]proline](/img/structure/B229754.png)
![N-[(4-methyl-1-naphthyl)sulfonyl]tryptophan](/img/structure/B229756.png)
![N-[(4-methyl-1-naphthyl)sulfonyl]valine](/img/structure/B229757.png)
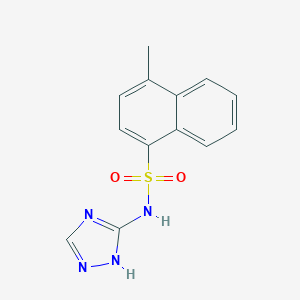
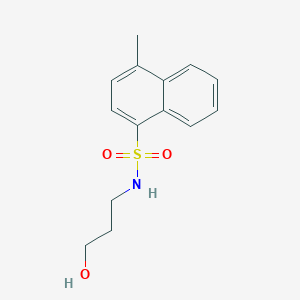
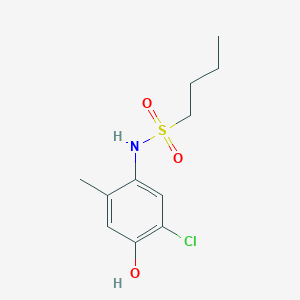
![(2-oxobenzo[cd]indol-1(2H)-yl)acetate](/img/structure/B229764.png)

![2-[Propyl(8-quinolinylsulfonyl)amino]benzoic acid](/img/structure/B229768.png)
![2-[Ethyl(8-quinolinylsulfonyl)amino]benzoic acid](/img/structure/B229769.png)
